molecular formula C7H11BrO2S B2593574 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane CAS No. 2460750-22-3

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

Cat. No. B2593574
CAS RN: 2460750-22-3
M. Wt: 239.13
InChI Key: NHIGUMIUUUAGHH-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, also known as BEB, is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Molecular Rods in Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, have been utilized as molecular rods due to their rigid and linear structure. This application is significant in the development of advanced materials with controlled orientation and spacing at the molecular level .

Molecular Rotors

The unique geometry of BCP derivatives allows them to function as molecular rotors. These structures can rotate around a fixed axis, which is a property that can be harnessed in the design of dynamic materials, such as responsive surfaces or sensors .

Supramolecular Linker Units

In supramolecular chemistry, BCP derivatives serve as linker units. They provide a scaffold for building larger molecular assemblies, which is crucial for creating complex structures with specific functions .

Liquid Crystals

The BCP core of 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane contributes to the formation of liquid crystals. These materials exhibit properties of both liquids and solid crystals, making them essential in display technologies .

FRET Sensors

Fluorescence resonance energy transfer (FRET) sensors benefit from the incorporation of BCP derivatives. The BCP moiety can influence the electronic environment, enhancing the sensitivity and specificity of these sensors .

Metal–Organic Frameworks (MOFs)

BCP derivatives are used in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The BCP unit can improve the stability and functionality of MOFs .

Bioisosteres in Drug Discovery

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane acts as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This property is exploited in drug discovery to enhance the physicochemical properties of drug candidates .

Synthetic Chemistry

The compound is a key intermediate in synthetic chemistry, enabling the construction of complex molecules. Its reactivity allows for the introduction of various functional groups, which is pivotal in the synthesis of new compounds with potential therapeutic applications .

properties

IUPAC Name

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGUMIUUUAGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C12CC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

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